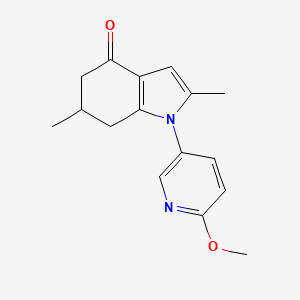
1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one, commonly known as MPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPI belongs to the family of indole derivatives and has been studied extensively for its potential use in various applications, including medicinal chemistry and material science.
Applications De Recherche Scientifique
Indole Synthesis and Applications
Indoles are pivotal in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles, including derivatives similar to the query compound, is of significant interest. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting nine strategic approaches. This classification underscores the importance of indoles in drug development, material science, and as intermediates in organic synthesis. The diverse methods for indole synthesis reflect the compound's versatility and potential utility in creating novel therapeutic agents and materials (Taber & Tirunahari, 2011).
Methoxypyrazines in Natural Products
Methoxypyrazines, compounds structurally related to the query compound through the methoxypyridinyl moiety, are known for their potent odorant properties. These compounds are studied for their role in the flavor profile of wines and other food products. Lei et al. (2018) reviewed the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes, highlighting the importance of these compounds in imparting distinct sensory attributes to wine. This research indicates potential applications of related compounds in food science, agriculture, and the study of natural product biosynthesis (Lei et al., 2018).
Antioxidant Applications
The structural resemblance of the query compound to ethoxyquin analogues suggests potential antioxidant applications. Ethoxyquin and its analogues have been researched for their ability to protect polyunsaturated fatty acids in fish meal from oxidation, indicating the compound's utility in food preservation and the stabilization of industrial materials (de Koning, 2002).
Hepatic Protection
Indole derivatives, including I3C and its major derivatives, have shown protective effects on chronic liver injuries. Wang et al. (2016) discussed the pleiotropic protective roles of these compounds, which include anti-fibrosis, anti-tumor, and antioxidant effects. The structural features of the query compound suggest potential exploration in this domain, especially concerning hepatic protection and the modulation of metabolic pathways (Wang et al., 2016).
Sustainable Chemical Feedstocks
Research into sustainable chemical feedstocks, such as the conversion of biomass to furan derivatives, reflects the broader context within which a compound like "1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one" might find application. The work by Chernyshev et al. (2017) on utilizing biomass for the production of valuable chemicals underscores the potential of structurally complex molecules derived from renewable resources in contributing to sustainable industrial chemistry (Chernyshev et al., 2017).
Propriétés
IUPAC Name |
1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-14-13(15(19)7-10)8-11(2)18(14)12-4-5-16(20-3)17-9-12/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIJIPISLBSBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2581323.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)


![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2581328.png)
![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2581332.png)
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2581337.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B2581338.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)



![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)